1-(3-((2-(2-Fluorophenyl)thiazolidin-3-yl)sulfonyl)phenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((2-(2-Fluorophenyl)thiazolidin-3-yl)sulfonyl)phenyl)ethan-1-one is a complex organic compound featuring a thiazolidine ring, a sulfonyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((2-(2-Fluorophenyl)thiazolidin-3-yl)sulfonyl)phenyl)ethan-1-one typically involves multi-step organic reactions. One common method includes the formation of the thiazolidine ring through a cyclization reaction involving a thiol and an amine. The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides under basic conditions. The fluorophenyl group is incorporated through nucleophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3-((2-(2-Fluorophenyl)thiazolidin-3-yl)sulfonyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds .
Scientific Research Applications
1-(3-((2-(2-Fluorophenyl)thiazolidin-3-yl)sulfonyl)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-((2-(2-Fluorophenyl)thiazolidin-3-yl)sulfonyl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The thiazolidine ring can bind to enzymes or receptors, modulating their activity. The sulfonyl group enhances the compound’s binding affinity and specificity. The fluorophenyl group contributes to the compound’s stability and lipophilicity, facilitating its interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Sulfonylureas: Used as antidiabetic agents.
Fluorophenyl derivatives: Commonly used in medicinal chemistry for their enhanced biological activity.
Uniqueness
1-(3-((2-(2-Fluorophenyl)thiazolidin-3-yl)sulfonyl)phenyl)ethan-1-one is unique due to its combination of a thiazolidine ring, a sulfonyl group, and a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[3-[[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]sulfonyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S2/c1-12(20)13-5-4-6-14(11-13)24(21,22)19-9-10-23-17(19)15-7-2-3-8-16(15)18/h2-8,11,17H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNCDACJEFYYKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCSC2C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.